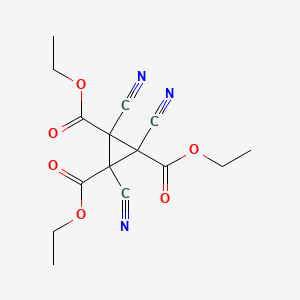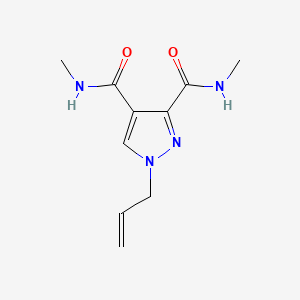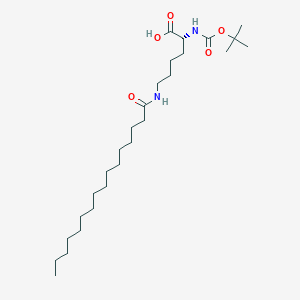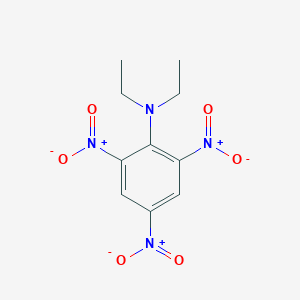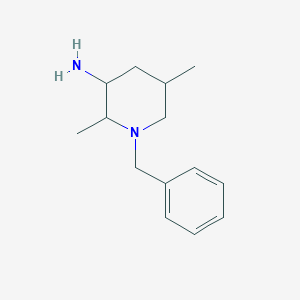
1-Benzyl-2,5-dimethylpiperidin-3-amine
概要
説明
1-Benzyl-2,5-dimethylpiperidin-3-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethylpiperidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 2,5-dimethylpiperidin-3-one under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time can be optimized to achieve the desired purity and yield of the compound.
化学反応の分析
1-Benzyl-2,5-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The oxidation reaction typically occurs under mild conditions and results in the formation of a stable N-oxide product.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the compound to its corresponding amine or other reduced derivatives.
Substitution: Substitution reactions can be carried out using various electrophiles or nucleophiles. For example, the compound can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively. The choice of reagent and reaction conditions can influence the selectivity and yield of the substitution products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
N-oxide derivatives (from oxidation)
Reduced amines (from reduction)
Alkylated or acylated derivatives (from substitution)
科学的研究の応用
1-Benzyl-2,5-dimethylpiperidin-3-amine has various scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Its piperidine ring structure makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, the compound can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its structural similarity to natural substrates or ligands allows it to modulate biological processes and provide insights into molecular mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and other conditions. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including dyes, pigments, and polymers. Its unique chemical properties enable its incorporation into diverse industrial applications.
作用機序
The mechanism by which 1-Benzyl-2,5-dimethylpiperidin-3-amine exerts its effects depends on its specific application. The exact pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, or direct binding to active sites.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways
Receptors: Binding to receptors to modulate signal transduction pathways
Proteins: Interaction with structural or functional proteins to alter cellular processes
類似化合物との比較
1-Benzyl-2,5-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
N-Benzylpiperidine: Similar structure but lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylpiperidine: Lacks the benzyl group substitution.
N-Methylpiperidine: Similar piperidine ring but with a single methyl group.
Uniqueness: The presence of both the benzyl group and the two methyl groups on the piperidine ring makes this compound unique compared to its analogs. This combination of substituents provides distinct chemical and biological properties, enhancing its utility in various applications.
Would you like more information on any specific aspect of this compound?
特性
IUPAC Name |
1-benzyl-2,5-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)12(2)16(9-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWATXLKGPBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N(C1)CC2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237124 | |
| Record name | 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-93-5 | |
| Record name | 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinamine, 2,5-dimethyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid](/img/structure/B1651579.png)
![(1-Oxaspiro[4.4]nonan-2-yl)methanol](/img/structure/B1651581.png)
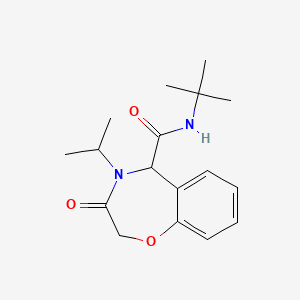
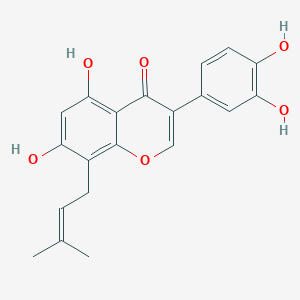
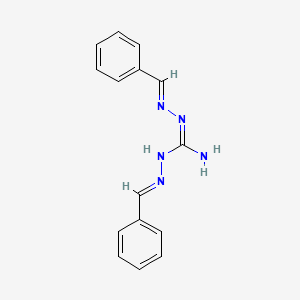
![methyl (3aS,6aS)-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1651586.png)
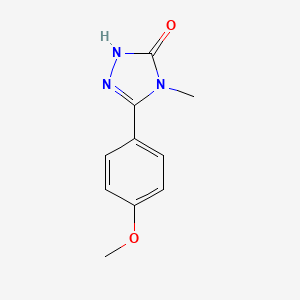
![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-piperidin-1-ylpyrimidin-4-amine](/img/structure/B1651591.png)

